molecular formula C9H7ClF3NO2 B13014608 Ethyl 6-chloro-4-(trifluoromethyl)nicotinate CAS No. 1260778-46-8

Ethyl 6-chloro-4-(trifluoromethyl)nicotinate

Cat. No.: B13014608
CAS No.: 1260778-46-8
M. Wt: 253.60 g/mol
InChI Key: DSPKVBDBUNEDFL-UHFFFAOYSA-N
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Description

Ethyl 6-chloro-4-(trifluoromethyl)nicotinate is an organic compound with the molecular formula C9H7ClF3NO2 It is a derivative of nicotinic acid, characterized by the presence of a chloro group at the 6th position and a trifluoromethyl group at the 4th position on the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 6-chloro-4-(trifluoromethyl)nicotinate typically involves the esterification of 6-chloro-4-(trifluoromethyl)nicotinic acid. The reaction is carried out in the presence of an alcohol, such as ethanol, and a strong acid catalyst like sulfuric acid. The reaction conditions often include refluxing the mixture to ensure complete esterification.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The starting materials are often sourced from commercially available and inexpensive precursors, and the reaction is optimized to minimize by-products and maximize the purity of the final product .

Types of Reactions:

    Substitution Reactions: this compound can undergo nucleophilic substitution reactions, where the chloro group is replaced by other nucleophiles.

    Reduction Reactions: The compound can be reduced to form various derivatives, depending on the reducing agents used.

    Oxidation Reactions: Oxidation can lead to the formation of different oxidized products, which may have distinct properties and applications.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution may yield various substituted nicotinates, while reduction and oxidation can produce a range of reduced or oxidized derivatives .

Scientific Research Applications

Ethyl 6-chloro-4-(trifluoromethyl)nicotinate has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where nicotinic acid derivatives are effective.

    Industry: It is used in the production of various chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of ethyl 6-chloro-4-(trifluoromethyl)nicotinate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The chloro group can participate in various chemical interactions, influencing the compound’s reactivity and binding affinity. These properties make it a valuable tool in studying biochemical pathways and developing new therapeutic agents .

Comparison with Similar Compounds

  • Ethyl 4-chloro-6-(trifluoromethyl)nicotinate
  • Methyl 2-methyl-6-phenyl-4-(trifluoromethyl)nicotinate
  • Ethyl 6-(trifluoromethyl)nicotinate

Comparison: Ethyl 6-chloro-4-(trifluoromethyl)nicotinate is unique due to the specific positioning of the chloro and trifluoromethyl groups on the pyridine ring. This structural arrangement imparts distinct chemical and physical properties, such as increased stability and reactivity, compared to other similar compounds. The presence of both electron-withdrawing groups (chloro and trifluoromethyl) significantly influences the compound’s behavior in various chemical reactions, making it a valuable intermediate in synthetic chemistry .

Properties

IUPAC Name

ethyl 6-chloro-4-(trifluoromethyl)pyridine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClF3NO2/c1-2-16-8(15)5-4-14-7(10)3-6(5)9(11,12)13/h3-4H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSPKVBDBUNEDFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C(C=C1C(F)(F)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClF3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501157471
Record name 3-Pyridinecarboxylic acid, 6-chloro-4-(trifluoromethyl)-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501157471
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1260778-46-8
Record name 3-Pyridinecarboxylic acid, 6-chloro-4-(trifluoromethyl)-, ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1260778-46-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Pyridinecarboxylic acid, 6-chloro-4-(trifluoromethyl)-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501157471
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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